Bicine Buffer: An In-depth Technical Guide for Biochemical Applications
Bicine Buffer: An In-depth Technical Guide for Biochemical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicine, chemically known as N,N-bis(2-hydroxyethyl)glycine, is a zwitterionic biological buffer, one of the series of "Good's buffers" developed to meet the needs of biochemical and biological research.[1] Its utility stems from a pKa value that is well-suited for many physiological and enzymatic studies, coupled with its minimal interaction with biological components and good solubility in aqueous solutions. This in-depth technical guide provides a comprehensive overview of the applications of Bicine buffer in biochemistry, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Properties of Bicine Buffer
Bicine's chemical structure, featuring two hydroxyethyl groups and a glycine backbone, confers its buffering capacity in the alkaline pH range. Its properties make it a versatile tool for a variety of biochemical applications.
| Property | Value | Reference(s) |
| Chemical Formula | C6H13NO4 | [1] |
| Molar Mass | 163.17 g/mol | [1] |
| pKa (20 °C) | 8.35 | [1] |
| Effective pH Range | 7.6 - 9.0 | [2][3][4] |
| Appearance | White crystalline powder | [5] |
Applications of Bicine Buffer in Biochemistry
Bicine buffer finds widespread use in several key areas of biochemistry due to its favorable characteristics.
Electrophoresis
Bicine is an effective buffer component in polyacrylamide gel electrophoresis (PAGE) for the separation of proteins and peptides. Its primary advantage over the more common Tris-Glycine buffer system is its ability to provide enhanced resolution, particularly for membrane proteins.
A novel Bicine-based SDS-PAGE running buffer system has been shown to significantly improve the resolution of membrane proteins compared to the standard Laemmli system.
Experimental Protocol: Bicine-SDS-PAGE
1. Stock Solutions:
-
Anode Buffer (10X): 1.0 M Tris-HCl, pH 8.9
-
Cathode Buffer (10X): 1.0 M Bicine, 1.0 M Tris, 1% (w/v) SDS, pH 8.2
-
Gel Buffer (4X): 1.5 M Tris-HCl, 0.4% (w/v) SDS, pH 8.8
-
Stacking Gel Buffer (4X): 0.5 M Tris-HCl, 0.4% (w/v) SDS, pH 6.8
2. Gel Preparation:
-
Prepare separating and stacking gels using the appropriate gel buffer and acrylamide concentrations for the proteins of interest.
3. Electrophoresis:
-
Assemble the electrophoresis apparatus.
-
Fill the inner and outer chambers with 1X running buffer, prepared by diluting the 10X stock solutions.
-
Load protein samples prepared in a suitable sample buffer.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
Workflow for Bicine-SDS-PAGE.
Bicine can also be incorporated into transfer buffers for Western blotting, facilitating the efficient transfer of proteins from the gel to a membrane.
Experimental Protocol: Bicine-Containing Transfer Buffer
1. 20X Transfer Buffer Stock:
-
60 g Tris base
-
81.6 g Bicine
-
Dissolve in deionized water to a final volume of 1 L.
2. 1X Transfer Buffer:
-
50 mL 20X Transfer Buffer Stock
-
200 mL Methanol
-
750 mL Deionized water
3. Western Blot Transfer:
-
Equilibrate the gel, membrane, and filter papers in 1X Transfer Buffer.
-
Assemble the transfer stack and perform the transfer according to standard protocols.
Enzyme Assays
Bicine's buffering range makes it suitable for a variety of enzyme assays that function optimally at slightly alkaline pH.
Bicine buffer has been used in kinetic studies of creatine kinase. The assay typically follows the production of ATP, which is then used in a coupled enzymatic reaction to produce a detectable product.
Experimental Protocol: Creatine Kinase Assay
1. Reagents:
-
Assay Buffer: 100 mM Bicine-KOH, pH 8.6, containing 10 mM magnesium acetate, 1 mM EDTA, and 1 mM dithiothreitol (DTT).
-
Substrate Solution: 30 mM phosphocreatine and 2 mM ADP in assay buffer.
-
Coupling Enzyme Mix: Hexokinase and glucose-6-phosphate dehydrogenase in assay buffer.
-
NADP+ Solution: 10 mM NADP+ in assay buffer.
2. Assay Procedure:
-
In a microplate well, combine the assay buffer, coupling enzyme mix, and NADP+ solution.
-
Add the creatine kinase sample.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.
Coupled enzyme assay for Creatine Kinase activity.
Bicine buffer is also employed in the assay of guanine deaminase (guanase), where it provides a stable pH environment for the enzymatic reaction.[6]
Experimental Protocol: Guanine Deaminase Assay
1. Reagents:
-
Assay Buffer: 0.1 M Bicine buffer, pH 7.8.[7]
-
Substrate Solution: 1 mM guanine in assay buffer.
-
Xanthine Oxidase Solution: In Bicine buffer.[7]
2. Assay Procedure:
-
Tissue sections are fixed and rinsed in Bicine buffer.[7]
-
Incubate the sections with xanthine oxidase in Bicine buffer.[7]
-
Rinse with Bicine buffer and then incubate with the guanine substrate solution.[7]
-
The reaction product can be visualized histochemically.[6][7]
Protein Crystallization
The precise control of pH is critical for successful protein crystallization. Bicine is a common component of crystallization screens and optimization experiments due to its stable buffering capacity in a physiologically relevant pH range.[2][8]
| Protein | Crystallization Conditions with Bicine Buffer | Reference(s) |
| Rat Liver Arginase | 0.1 M Bicine pH 9.0, 1.0 M Li2SO4, 2% PEG 8000 | [1] |
| Angiostatin | 0.1 M Bicine pH 9.0, 2.0 M Ammonium Sulfate | [1] |
| BaP1 (Snake Venom Metalloproteinase) | 0.1 M Bicine pH 9.0, 20% (w/v) PEG 3350, 0.2 M NaCl | [1] |
Factors influencing protein crystallization, with Bicine controlling pH.
Chromatography
In ion-exchange chromatography, the pH of the buffer is critical as it determines the net charge of the protein and its interaction with the charged stationary phase.[9][10] Bicine, with its buffering range, is suitable for anion-exchange chromatography of proteins with acidic to neutral isoelectric points (pI).
Experimental Protocol: Anion-Exchange Chromatography using Bicine Buffer
1. Buffers:
-
Binding Buffer (Buffer A): 20 mM Bicine, pH 8.5
-
Elution Buffer (Buffer B): 20 mM Bicine, pH 8.5, containing 1 M NaCl
2. Chromatography Procedure:
-
Equilibrate the anion-exchange column with Binding Buffer.
-
Load the protein sample, which has been dialyzed against the Binding Buffer.
-
Wash the column with Binding Buffer to remove unbound proteins.
-
Elute the bound proteins using a linear gradient of 0-100% Elution Buffer.
-
Collect fractions and analyze for the protein of interest.
Workflow for anion-exchange chromatography using Bicine buffer.
Drug Development and Formulation
Cell Culture
Bicine is also suitable for use in cell culture media, where it can help to maintain a stable pH, providing a suitable environment for cell growth and maintenance.[3][4][5]
Conclusion
Bicine buffer is a valuable tool in the arsenal of biochemists, researchers, and drug development professionals. Its effective buffering range in the slightly alkaline region, coupled with its low reactivity with biological molecules, makes it a reliable choice for a wide array of applications, from routine protein electrophoresis to complex enzyme kinetics and protein crystallization. The detailed protocols and visual workflows provided in this guide are intended to facilitate the effective implementation of Bicine buffer in various laboratory settings, ultimately contributing to the generation of robust and reproducible scientific data.
References
- 1. Bicine - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Bicine (5881) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. tribioscience.com [tribioscience.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Histochemical demonstration of guanase in human liver with guanine in bicine buffer as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. conductscience.com [conductscience.com]
- 9. Protein purification by IE-chromatography [reachdevices.com]
- 10. harvardapparatus.com [harvardapparatus.com]
